
BMS641
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de BMS641 implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo de naftaleno, la introducción del grupo fenilo y el acoplamiento final para formar el derivado del ácido benzoico. Las condiciones de reacción típicamente implican el uso de bases fuertes, como el hidruro de sodio, y disolventes orgánicos como el dimetilsulfóxido (DMSO) para facilitar las reacciones .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
BMS641 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: This compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan comúnmente en las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede producir derivados del ácido benzoico, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
BMS641 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar las vías de señalización del receptor de ácido retinoico beta (RARβ).
Biología: Investigado por su papel en la diferenciación y maduración celular, particularmente en las células neuronales.
Medicina: Explorado para posibles aplicaciones terapéuticas en enfermedades neurodegenerativas y cáncer.
Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a los receptores de ácido retinoico
Mecanismo De Acción
BMS641 ejerce sus efectos uniéndose selectivamente y activando el receptor de ácido retinoico beta (RARβ). Esta activación conduce a la transcripción de genes diana involucrados en la diferenciación y maduración celular. El compuesto también activa sinérgicamente RARgamma, lo que aumenta aún más sus efectos sobre los procesos celulares .
Comparación Con Compuestos Similares
Compuestos Similares
BMS493: Un agonista inverso del receptor de ácido retinoico pan.
Talarozole: Un agente bloqueador del metabolismo del ácido retinoico todo-trans sistémico oral.
Magnolol: Un agonista dual del receptor X de retinoides alfa y del receptor gamma activado por proliferador de peroxisomas.
Tarenflurbil: Un enantiómero R no inhibidor de la ciclooxigenasa del fármaco antiinflamatorio no esteroideo flurbiprofeno.
Unicidad de BMS641
This compound es único debido a su alta selectividad y potencia para RARβ. Tiene una mayor afinidad por RARβ en comparación con otros receptores de ácido retinoico, lo que lo convierte en una herramienta valiosa para estudiar las vías de señalización específicas de RARβ. Además, su capacidad para activar sinérgicamente RARgamma lo diferencia de otros compuestos similares .
Propiedades
Fórmula molecular |
C27H23ClO2 |
|---|---|
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C27H23ClO2/c1-27(2)15-14-22(19-6-4-3-5-7-19)23-16-18(9-13-24(23)27)8-10-20-11-12-21(26(29)30)17-25(20)28/h3-14,16-17H,15H2,1-2H3,(H,29,30)/b10-8+ |
Clave InChI |
FRTYVAKGTFXRNY-CSKARUKUSA-N |
SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |
SMILES isomérico |
CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |
SMILES canónico |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS641; BMS-641; BMS 641; BMS209641; BMS-209641 BMS 209641; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



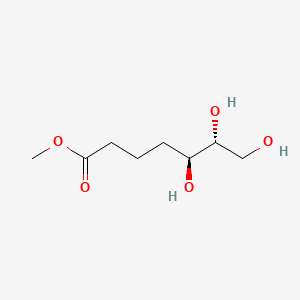
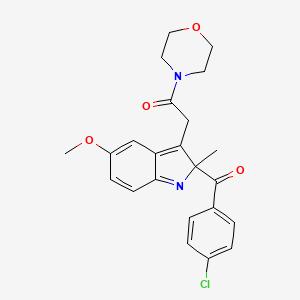
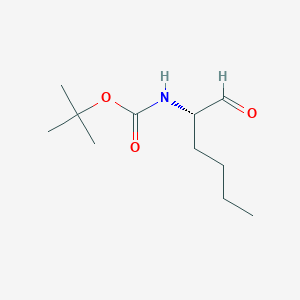

![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)

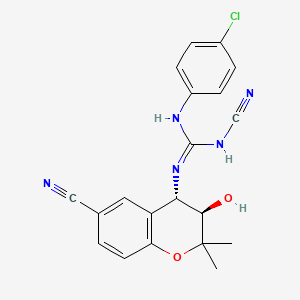
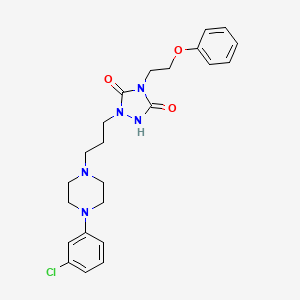
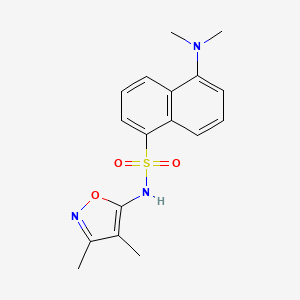

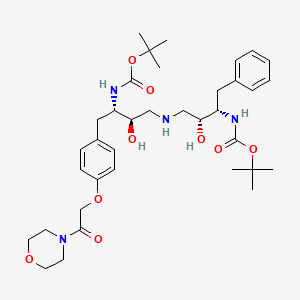
![[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid](/img/structure/B1667168.png)

